molecular formula C₂₂H₁₉D₆BrN₂O₅S B1161635 Arbitol Sulfone-d6

Arbitol Sulfone-d6

Cat. No.: B1161635
M. Wt: 515.45
Attention: For research use only. Not for human or veterinary use.
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Description

Arbitol Sulfone-d6, chemically identified as dimethyl-d6 sulfone (CD₃SO₂CD₃), is a deuterated analog of dimethyl sulfone (DMSO₂). This compound features six deuterium atoms replacing hydrogen at the methyl groups, enhancing its utility in analytical chemistry. Deuterated compounds like this compound are critical as internal standards in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), where isotopic purity minimizes signal interference and improves quantification accuracy .

Properties

Molecular Formula

C₂₂H₁₉D₆BrN₂O₅S

Molecular Weight

515.45

Synonyms

6-Bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylsulfonyl)methyl]-1H-indole-3-carboxylic Acid Ethyl Ester-d6

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Arbitol Sulfone-d6 with structurally or functionally related compounds, including dimethyl sulfone, dimethyl sulfoxide (DMSO), methanesulfonic acid, and methylsulfonylacetonitrile. Key differences in physicochemical properties, applications, and safety are highlighted.

Table 1: Comparative Properties of this compound and Related Compounds

Compound CAS RN Molecular Weight Melting Point (°C) Boiling Point (°C) Price (5g) Key Applications
Dimethyl-d6 Sulfone - ~100.18* 107–111† 238† N/A NMR/MS internal standards
Dimethyl Sulfone 67-71-0 94.13 107–111 238 ¥2,700 Pharmaceuticals, solvents
Dimethyl Sulfoxide (DMSO) 67-68-5 78.13 18 189 N/A Polar solvent, cryoprotectant
Methylsulfonylacetonitrile 2274-42-2 119.14 N/A N/A ¥31,000 Organic synthesis (hazardous)

*Estimated based on isotopic substitution (6 deuteriums). †Assumed similar to non-deuterated form; deuterated analogs often exhibit marginally higher melting points due to isotopic mass effects.

Dimethyl Sulfone (Non-Deuterated)

  • Structural Similarity : Shares the sulfone functional group (-SO₂-) but lacks deuterium substitution.
  • Key Differences: Spectroscopic Utility: Non-deuterated dimethyl sulfone is unsuitable as an internal standard due to hydrogen-derived NMR signal overlap. Cost: Priced at ¥2,700/5g, making it significantly cheaper than deuterated analogs .
  • Applications: Used as a solvent in pharmaceutical synthesis and a precursor for organosulfur compounds.

Dimethyl Sulfoxide (DMSO)

  • Functional Group : Sulfoxide (-SO-) instead of sulfone (-SO₂-).
  • Physicochemical Properties : Lower melting point (18°C vs. 107–111°C) and boiling point (189°C vs. 238°C) compared to dimethyl sulfone .
  • Applications : Primarily a polar aprotic solvent and cryoprotectant, distinct from sulfones’ analytical roles.

Methylsulfonylacetonitrile

  • Reactivity : Contains a nitrile group (-CN), making it more reactive and hazardous (classified as toxic) compared to sulfones .
  • Cost : Priced at ¥31,000/25g, reflecting its specialized use in organic synthesis.

Isotopic Effects of Deuterium in this compound

  • Molecular Weight: ~100.18 vs. 94.13 for non-deuterated dimethyl sulfone, improving mass spectrometry resolution .
  • NMR Shifts : Deuterium reduces spin coupling, simplifying proton NMR spectra for target analytes.
  • Stability : Enhanced metabolic stability in tracer studies due to stronger C-D bonds.

Preparation Methods

Indole Core Formation

The indole backbone is constructed via a Fischer indole synthesis or palladium-catalyzed cyclization. For example, condensation of a substituted phenylhydrazine with a ketone precursor under acidic conditions yields the indole scaffold.

Sulfone Group Introduction

The phenylsulfonyl moiety is introduced through oxidation of a sulfide intermediate. A common method involves treating the sulfide with hydrogen peroxide (H2O2\text{H}_2\text{O}_2) or meta-chloroperbenzoic acid (mCPBA\text{mCPBA}) in dichloromethane, achieving quantitative conversion to the sulfone.

Alkylation of the Amine Group

The dimethylamino group is installed via reductive amination or direct alkylation. For instance, reaction of the primary amine with methyl iodide (CH3I\text{CH}_3\text{I}) in the presence of a base like potassium carbonate (K2CO3\text{K}_2\text{CO}_3) yields the tertiary amine.

Deuterium Labeling Strategies for this compound

Deuterium incorporation into the methyl groups of this compound requires precise methods to ensure high isotopic purity (>99% deuteration). Two primary approaches are employed:

Direct Synthesis Using Deuterated Reagents

This method utilizes deuterated alkylating agents, such as deuterated methyl iodide (CD3I\text{CD}_3\text{I}) or deuterated dimethyl sulfate ((CD3)2SO4(\text{CD}_3)_2\text{SO}_4), to introduce N(CD3)2\text{N}(\text{CD}_3)_2 groups during the alkylation step.

Example Protocol:

  • React the primary amine intermediate with CD3I\text{CD}_3\text{I} (2.2 equivalents) in anhydrous tetrahydrofuran (THF\text{THF}).

  • Add sodium hydride (NaH\text{NaH}) as a base and stir at 60°C for 12 hours.

  • Purify the product via column chromatography (silica gel, ethyl acetate/hexane).

This approach ensures direct incorporation of deuterium but requires access to expensive deuterated reagents.

Post-Synthetic Hydrogen-Deuterium (H/D) Exchange

H/D exchange leverages acidic or basic conditions to replace protons with deuterium. A method analogous to the synthesis of deuterated dimethyl sulfoxide () involves:

  • Dissolve non-deuterated Arbitol Sulfone in deuterated water (D2O\text{D}_2\text{O}) with a catalytic amount of KOH\text{KOH}.

  • Heat the mixture at 90–95°C for 2–3 hours to facilitate H/D exchange at the methyl groups.

  • Repeat the process 2–5 times to maximize deuteration.

  • Isolate the product via recrystallization at 16–18°C to achieve >99.8% deuteration.

Optimization of Reaction Conditions

Critical parameters for efficient deuterium labeling include:

ParameterOptimal ConditionImpact on Deuteration
Temperature90–95°CAccelerates exchange
CatalystKOH\text{KOH}Enhances basicity
Reaction Cycles3–5 repetitionsMaximizes D-incorporation
Purification MethodLow-temperature recrystallizationRemoves non-deuterated impurities

Data adapted from deuterated dimethyl sulfoxide synthesis highlights the scalability of this method, achieving 98.4% yield and 99.8% deuteration after recrystallization.

Analytical Characterization

Post-synthetic analysis ensures isotopic purity and structural integrity:

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (m/z=515.45m/z = 515.45) and deuteration level.

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H} NMR shows absence of proton signals at δ\delta 2.2–2.5 ppm (methyl groups).

    • 13C^{13}\text{C} NMR confirms deuterium-induced isotopic shifts.

  • Infrared (IR) Spectroscopy: Detects C–D stretching vibrations near 2100–2200 cm1^{-1}.

Challenges and Mitigation Strategies

  • Isotopic Dilution: Contamination with non-deuterated solvent reduces deuteration. Use of anhydrous D2O\text{D}_2\text{O} and sealed reactors mitigates this.

  • Side Reactions: Prolonged heating may degrade the indole core. Strict temperature control (<100°C) is essential.

  • Cost of Deuterated Reagents: H/D exchange methods reduce reliance on expensive CD3I\text{CD}_3\text{I}.

Q & A

Q. What are the validated synthesis protocols for Arbitol Sulfone-d6, and how can isotopic purity be ensured during preparation?

Methodological Answer :

  • Step 1 : Review literature for established deuterium-labeling methods, prioritizing protocols with ≥98% isotopic purity (e.g., acid-catalyzed H/D exchange under controlled pH).
  • Step 2 : Validate synthesis using NMR (e.g., ¹H-NMR to confirm deuterium incorporation at specific sites) and LC-MS to rule out unintended byproducts.
  • Step 3 : Implement quality control via parallel testing with non-deuterated analogs to benchmark spectral signatures and reaction kinetics .

Q. How should researchers design experiments to characterize this compound’s stability under varying pH conditions?

Methodological Answer :

  • Experimental Design :
    • Prepare buffered solutions (pH 2–12) and incubate this compound at 25°C/37°C.
    • Monitor degradation via HPLC at intervals (0h, 24h, 72h) using a deuterated internal standard.
    • Analyze kinetic stability using Arrhenius plots to predict shelf-life under physiological conditions .
  • Key Considerations :
    • Control for light exposure and oxygen levels to isolate pH-specific effects.
    • Cross-validate results with mass spectrometry to detect hydrolyzed metabolites.

Advanced Research Questions

Q. How can isotopic effects of this compound influence its reactivity in catalytic systems compared to non-deuterated analogs?

Methodological Answer :

  • Hypothesis Testing :
    • Compare reaction rates (e.g., kH/kD) in model reactions (e.g., sulfonation or oxidation).
    • Use kinetic isotope effect (KIE) studies to quantify deuterium’s impact on transition states.
  • Data Interpretation :
    • A KIE >1 indicates significant deuterium-induced steric/electronic modulation.
    • Pair with computational modeling (DFT) to map electronic environments at reaction sites .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across in vitro vs. in vivo studies?

Methodological Answer :

  • Root-Cause Analysis :
    • Audit experimental variables: cell line metabolic activity vs. systemic clearance rates in animal models.
    • Assess deuterium’s pharmacokinetic impact (e.g., altered protein binding or CYP450 metabolism).
  • Reconciliation Steps :
    • Replicate conflicting studies with standardized protocols (e.g., matched dosing regimens).
    • Use isotopologue-specific analytics (e.g., MALDI-TOF) to track compound distribution in tissues .

Q. How can researchers balance open-data sharing requirements with privacy concerns when using this compound in clinical biomarker studies?

Methodological Answer :

  • Ethical Framework :
    • Apply GDPR/IRB guidelines for pseudonymization (e.g., replace patient IDs with non-identifiable codes).
    • Share aggregated datasets (e.g., mean pharmacokinetic parameters) instead of raw individual data.
  • Technical Solutions :
    • Use secure platforms with access controls (e.g., EMBL-EBI repositories) for sensitive data.
    • Publish synthetic datasets for method validation without exposing patient-level details .

Q. What statistical approaches are robust for analyzing dose-response relationships of this compound in heterogeneous cell populations?

Methodological Answer :

  • Model Selection :
    • Fit data to sigmoidal (Hill) models for EC50/IC50 determination.
    • Address heterogeneity using mixed-effects models or Bayesian hierarchical frameworks.
  • Validation :
    • Bootstrap resampling to estimate confidence intervals for small sample sizes.
    • Cross-check with non-parametric tests (e.g., Kruskal-Wallis) if normality assumptions fail .

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